4-[(3-Chlorophenyl)(methylsulfonyl)amino]butanoic acid
Overview
Description
4-[(3-Chlorophenyl)(methylsulfonyl)amino]butanoic acid, also known as 4-Chloro-N-methylsulfonyl-benzamide (CMSB), is an organic compound with a wide range of applications in scientific research and laboratory experiments. It is an important intermediate for the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and other chemicals. CMSB is also used in the development of new drugs and technologies.
Scientific Research Applications
Molecular Docking and Spectroscopic Studies
Molecular Docking and Vibrational Studies : The compound has been studied for its molecular docking and vibrational properties. These studies are crucial for understanding the interactions of the compound with other molecules, which is essential in drug design and material science. For instance, Vanasundari et al. (2018) conducted molecular docking and vibrational studies on derivatives of butanoic acid, highlighting their potential in nonlinear optical materials and biological activities due to their interaction with Placenta growth factor (PIGF-1) (Vanasundari et al., 2018).
Spectroscopic Investigation and Molecular Docking : Further spectroscopic investigations and molecular docking evaluations were performed by Vanasundari et al. (2017) on similar butanoic acid derivatives, emphasizing their potential in van der Waals interactions, which are important for understanding molecular structures and reactivity (Vanasundari et al., 2017).
Crystal Engineering and Pharmacological Importance
- Gamma Amino Acids in Crystal Engineering : The role of gamma amino acids like 4-[(3-Chlorophenyl)(methylsulfonyl)amino]butanoic acid in crystal engineering has been explored. Báthori et al. (2015) studied the multicomponent crystals formed between baclofen, a gamma amino acid, and various acids, highlighting the importance of these compounds in creating specific molecular architectures (Báthori & Kilinkissa, 2015).
Optical and Nonlinear Optical Material Studies
- Vibrational Spectra and Hyperpolarizability Analysis : The compound has been analyzed for its first-order hyperpolarizability and vibrational spectra, providing insights into its potential as a nonlinear optical material. Studies like those conducted by Muthu and Paulraj (2012) are essential for advancing materials science and developing new optical materials (Muthu & Paulraj, 2012).
Anticonvulsant and Pharmacological Studies
- Anticonvulsant Properties : Research has also been conducted on the anticonvulsant properties of Schiff bases of gamma-aminobutyric acid (gammaAbu) and gamma-aminobutyramide (gammaAbuNH2), which are related to 4-[(3-Chlorophenyl)(methylsulfonyl)amino]butanoic acid. Kaplan et al. (1980) explored these properties, indicating the pharmacological potential of these compounds (Kaplan et al., 1980).
properties
IUPAC Name |
4-(3-chloro-N-methylsulfonylanilino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4S/c1-18(16,17)13(7-3-6-11(14)15)10-5-2-4-9(12)8-10/h2,4-5,8H,3,6-7H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHUFYGNCAXPPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CCCC(=O)O)C1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Chlorophenyl)(methylsulfonyl)amino]butanoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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